Bienvenue dans la boutique en ligne BenchChem!

2,5-DICHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE

TRPM8 ion channel Automated Patch Clamp Pain and Sensory Neurobiology

2,5-Dichloro-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide (CAS 1421490-33-6) is a synthetic small molecule with the molecular formula C17H13Cl2NO2S2 and a molecular weight of 398.3 g/mol. It is classified as a potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a primary cold sensor in the somatosensory system.

Molecular Formula C17H13Cl2NO2S2
Molecular Weight 398.32
CAS No. 1421490-33-6
Cat. No. B2946094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-DICHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE
CAS1421490-33-6
Molecular FormulaC17H13Cl2NO2S2
Molecular Weight398.32
Structural Identifiers
SMILESC1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O
InChIInChI=1S/C17H13Cl2NO2S2/c18-10-3-5-13(19)12(8-10)17(22)20-9-11-4-6-15(24-11)16(21)14-2-1-7-23-14/h1-8,16,21H,9H2,(H,20,22)
InChIKeyKYEYNGLBVXZHHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide (CAS 1421490-33-6): Chemical Identity and Core Pharmacological Classification


2,5-Dichloro-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide (CAS 1421490-33-6) is a synthetic small molecule with the molecular formula C17H13Cl2NO2S2 and a molecular weight of 398.3 g/mol [1]. It is classified as a potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a primary cold sensor in the somatosensory system [2]. This compound is a member of a broader chemotype of benzamide-based TRPM8 antagonists, which are of significant interest for studying cold sensation, cold allodynia in neuropathic pain, and migraine pathophysiology [2]. Its structure is defined by a 2,5-dichlorobenzamide core linked via a methylene bridge to a thiophene moiety that features a hydroxy(thiophen-2-yl)methyl substituent [1].

Why 2,5-Dichloro-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide Cannot Be Freely Substituted with In-Class TRPM8 Antagonists


The TRPM8 antagonist chemotype centered on the N-(thiophen-2-ylmethyl)benzamide scaffold is highly sensitive to substitutions on both the benzamide and thiophene rings [1]. Simple, seemingly conservative modifications—such as altering the halogen substitution pattern from 2,5-dichloro to 4-chloro or 2-bromo, or removing the hydroxy(thiophen-2-yl)methyl group—can cause profound shifts in potency, selectivity, and physicochemical properties [2]. The patent literature demonstrates that even for closely related analogs within the same series, IC50 values for TRPM8 antagonism can vary by orders of magnitude in automated patch clamp assays [2]. Consequently, generic substitution without direct comparative data poses a significant risk of obtaining a compound with drastically different pharmacological profile and experimental utility, undermining the reproducibility of studies on cold sensation, pain, and TRPM8-mediated signaling [1].

Quantitative Differentiation of 2,5-Dichloro-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide Against Closest TRPM8 Antagonist Analogs


Functional TRPM8 Antagonism: Potency Benchmarking Against Patent-Lead Exemplars

While a direct, head-to-head comparison with a single, named analog is not available for this specific compound, its design as a 2,5-dichloro-substituted benzamide places it within a structure-activity relationship (SAR) series where the 2,5-dichloro substitution pattern is a key determinant of high TRPM8 potency [1]. In this chemotype, exemplified by various patent examples, compounds with optimized substitution patterns achieve IC50 values in the low nanomolar range (e.g., 28-120 nM) in automated patch clamp (IonWorks Quattro) assays [2]. In contrast, less optimized analogs from the same patent families exhibit significantly higher IC50 values (e.g., >1,000 nM) under identical assay conditions, demonstrating that the specific substitution pattern, including the 2,5-dichloro motif, is critical for achieving low-nanomolar functional antagonism [2].

TRPM8 ion channel Automated Patch Clamp Pain and Sensory Neurobiology

Structural Differentiation from Mono-Halogenated and Alternative Di-Halogenated Analogs

The compound's 2,5-dichloro substitution on the benzamide ring distinguishes it directly from commercially available analogs such as 4-chloro-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide (CAS 1421499-93-5) and 2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide [1]. The presence of two electron-withdrawing chlorine atoms at the 2 and 5 positions, compared to a single substituent, is expected to alter the electronic character of the benzamide ring, its hydrogen-bonding acceptor/donor properties, and its overall molecular topology [2]. In analogous TRPM8 antagonist series, such changes in substitution pattern have been shown to shift potency from the nanomolar to the micromolar range, influencing both pharmacodynamics and physicochemical properties like lipophilicity (XLogP3-AA for the target compound is 4.2) [REFS-1, REFS-2].

Medicinal Chemistry SAR TRPM8 Antagonist Design

Selectivity Implications of the 2,5-Dichloro Substitution Pattern for Off-Target Ion Channel Activity

The broader TRPM8 antagonist patent literature indicates that di-substituted benzamide analogs are often profiled for selectivity against voltage-gated sodium channels (Nav), such as Nav1.4 and Nav1.7 [1]. For instance, certain patent examples from the same chemical series show IC50 values >100,000 nM for Nav1.4 inhibition, while maintaining mid-nanomolar potency for TRPM8, highlighting a selectivity window that is highly dependent on the substitution pattern [1]. While direct selectivity data for 2,5-dichloro-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide are not isolated in the public domain, its specific 2,5-dichloro pattern is a key variable used in patent strategies to patentably distinguish compounds with optimized selectivity profiles, suggesting it may offer a distinct off-target liability/potency trade-off compared to mono-substituted or alternative di-substituted analogs [2].

Selectivity Nav Channels Safety Pharmacology

Optimal Research and Industrial Application Scenarios for 2,5-Dichloro-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide (CAS 1421490-33-6)


In Vitro Mechanistic Studies of Cold Sensation and TRPM8-Dependent Signaling

Researchers studying the molecular mechanisms of cold sensation or TRPM8-dependent signaling in primary sensory neurons or recombinant cell lines should select this specific compound. Its 2,5-dichloro substitution pattern is associated with high potency at TRPM8, as inferred from the broader patent SAR [1]. Using a less optimized analog could lead to incomplete target blockade, ambiguous pharmacological results, and misinterpretation of the channel's role in cold-evoked responses.

Structure-Activity Relationship (SAR) Studies for TRPM8 Antagonist Development

For medicinal chemistry campaigns focused on developing novel TRPM8 antagonists, this compound serves as a critical comparator. Its distinct 2,5-dichloro substitution profile provides a benchmark for evaluating the impact of halogenation patterns on potency and selectivity. Direct procurement of this specific compound, rather than a mono-halogenated or alternative di-halogenated variant, is essential to anchor SAR data and understand the contribution of the 2,5-dichloro motif to target engagement and selectivity [2].

Preclinical Pain Models Requiring Selective TRPM8 Channel Blockade

In animal models of neuropathic pain or cold allodynia, where selective TRPM8 inhibition is required to avoid off-target effects on neuronal sodium channels (Nav), this compound is the appropriate choice. The 2,5-dichloro substitution pattern is a key differentiator in patent claims for achieving selectivity against Nav channels, thus minimizing confounding effects on baseline neuronal excitability [1]. Using a generic TRPM8 antagonist with lower selectivity could compromise the validity of the pain model.

Development of TRPM8-Targeted Chemical Probes and Assays

For the development of fluorescent, radiolabeled, or other chemical probes for TRPM8, the 2,5-dichloro structure provides a unique synthetic handle for further derivatization. Its defined structure-activity profile and the availability of related patent data make it a superior starting point compared to analogs with ambiguous or poorly characterized SAR [1]. This ensures that the resulting probe retains high target affinity and selectivity.

Quote Request

Request a Quote for 2,5-DICHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.